2-Phenoxy-2-phenylacetic acid

Descripción general

Descripción

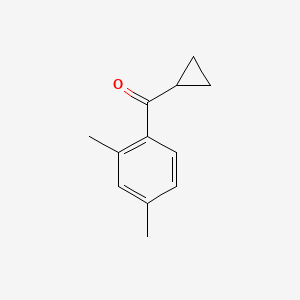

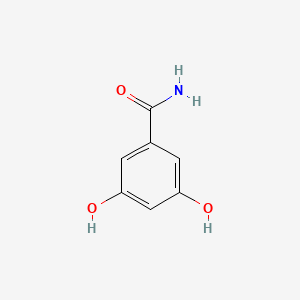

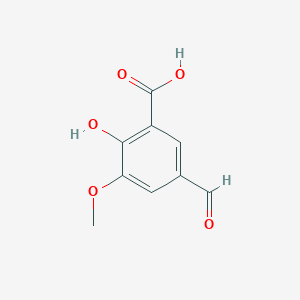

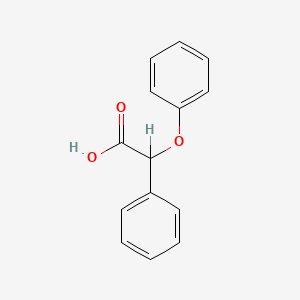

2-Phenoxy-2-phenylacetic acid is a compound with the CAS Number: 3117-38-21. It has a molecular weight of 228.251 and is a powder in physical form1. The IUPAC name for this compound is phenoxy (phenyl)acetic acid1.

Synthesis Analysis

An improved method for the synthesis of phenylacetic acid derivatives via carbonylation has been reported2. This process involves the carbonylation of 2,4-dichlorobenzyl chloride under various experimental conditions2. Another method involves the enzymatic conversion of L-phenylalanine into 2-phenylethanol and phenylacetic acid34.

Molecular Structure Analysis

The InChI code for 2-Phenoxy-2-phenylacetic acid is 1S/C14H12O3/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16)1.

Chemical Reactions Analysis

The chemical reactions involving 2-Phenoxy-2-phenylacetic acid are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

2-Phenoxy-2-phenylacetic acid is a powder with a melting point of 107-111°C1. It has a purity of 95%1.Aplicaciones Científicas De Investigación

1. Inhibition of Steroid 5alpha-reductase Isozymes

Research shows that certain phenylacetic acid derivatives are potent inhibitors of human steroid 5alpha-reductase isozymes, particularly the type 2 enzyme. These compounds have been found to exhibit inhibition in the nanomolar range and could be promising candidates for clinical evaluation due to their high bioavailability and significant biological half-life (Salem et al., 2006).

2. Decomposition of Phenolic Pollutants in Wastewater

2-Phenoxy-2-phenylacetic acid has been studied in the context of wastewater treatment. The decomposition of p-hydroxyphenylacetic acid, a priority phenolic pollutant in wastewaters, is enhanced by hydroxyl radicals generated through various photochemical processes (Benítez et al., 2001).

3. Effects on Mitochondrial Functions

Phenolic acids like 2-Phenoxy-2-phenylacetic acid have been found to impact mitochondrial functions. Certain low-molecular-weight phenolic acids can cause mitochondrial dysfunction, which is significant in understanding conditions like sepsis. Some of these acids act as antioxidants, inhibiting the production of reactive oxygen species and pore opening in mitochondria (Fedotcheva et al., 2008).

4. Truce–Smiles Rearrangement in Chemical Synthesis

Studies have explored the Truce–Smiles type rearrangement of phenylacetic esters, including those with structures similar to 2-Phenoxy-2-phenylacetic acid. This rearrangement is significant in the synthesis of compounds like pyridine substituted 2-benzofuranones (Erickson & Mckennon, 2000).

5. Biodegradation of Herbicides

Phenoxy herbicides, including compounds structurally related to 2-Phenoxy-2-phenylacetic acid, are subject to biodegradation by certain microorganisms, which is vital for environmental remediation. The role of bacteria and fungi, particularly white-rot basidiomycetes, in the degradation of these compounds has been explored (Serbent et al., 2019).

6. Antimicrobial Properties

Phenolic acids, including variants of phenylacetic acid, have been shown to possess antimicrobial properties against a range of bacteria and fungi. This is relevant for understanding their potential role in gut health and as agents against pathogenic microorganisms (Cueva et al., 2010).

7. Activation in Penicillin Biosynthesis

The enzymatic activation of phenylacetic acid to phenylacetyl-CoA is a crucial step in the biosynthesis of penicillin. The properties and efficiency of phenylacetate-CoA ligase in this process have been studied, shedding light on its role in the production of this importantantibiotic (Koetsier et al., 2009).

8. Detection of Reactive Oxygen Species

Novel fluorescence probes have been developed to detect highly reactive oxygen species, utilizing derivatives of phenolic acids like 2-Phenoxy-2-phenylacetic acid. These probes are important in studying oxidative stress and inflammation in various biological and chemical applications (Setsukinai et al., 2003).

9. Microbial Fermentation of Protein

Phenylacetic acid derivatives have been identified as major phenylpropanoid-derived metabolites in the human gut, arising from microbial fermentation of protein. This understanding is essential in studying the impact of diet and gut microbiota on human health (Russell et al., 2013).

10. Soil Dissipation in Agriculture

The dissipation of 2,4-dichlorophenoxyacetic acid, a compound related to 2-Phenoxy-2-phenylacetic acid, in agricultural soils has been studied. Understanding the microbial and plant interactions in this process is important for assessing environmental impacts of herbicide use (Merini et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)15. Precautionary measures include avoiding breathing dust and using only in well-ventilated areas5.

Direcciones Futuras

The future directions for 2-Phenoxy-2-phenylacetic acid are not explicitly mentioned in the search results.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the specific sources or conduct further research.

Propiedades

IUPAC Name |

2-phenoxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUKMOCUMIPDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

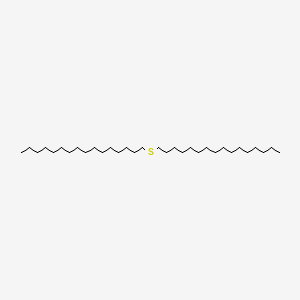

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953256 | |

| Record name | Phenoxy(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxy-2-phenylacetic acid | |

CAS RN |

3117-38-2 | |

| Record name | α-Phenoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, phenoxyphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxy(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxy-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.